molecular formula C6H10ClF2N B1419773 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride CAS No. 1215071-12-7

1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride

Cat. No.: B1419773
CAS No.: 1215071-12-7
M. Wt: 169.6 g/mol
InChI Key: MMTHPQJBBHOCRW-UHFFFAOYSA-N
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Description

1,1-Difluoro-5-azaspiro[24]heptane hydrochloride is a synthetic organic compound with the molecular formula C6H9F2N·HCl It is characterized by a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a diamine, with a cyclopropane derivative under controlled conditions.

    Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms. This can be done using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under anhydrous conditions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the nitrogen atom or the spirocyclic ring.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atom or modifications to the spirocyclic ring.

Scientific Research Applications

1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and the presence of fluorine atoms can influence its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-2-azaspiro[2.4]heptane hydrochloride
  • 1,1-Difluoro-3-azaspiro[2.4]heptane hydrochloride
  • 1,1-Difluoro-4-azaspiro[2.4]heptane hydrochloride

Uniqueness

1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride is unique due to its specific spirocyclic structure and the position of the nitrogen and fluorine atoms. This configuration can result in distinct chemical and biological properties compared to other similar compounds. Its unique structure may confer advantages in terms of stability, reactivity, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.4]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)3-5(6)1-2-9-4-5;/h9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTHPQJBBHOCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669801
Record name 1,1-Difluoro-5-azaspiro[2.4]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215071-12-7
Record name 1,1-Difluoro-5-azaspiro[2.4]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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